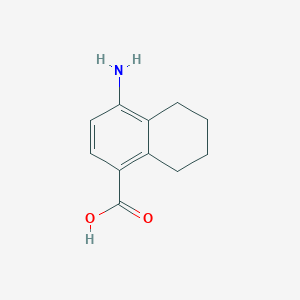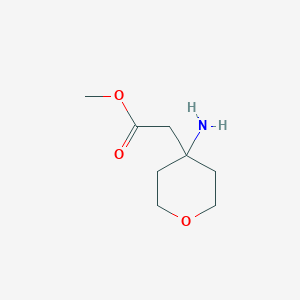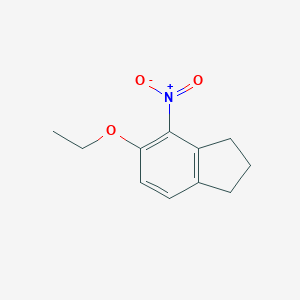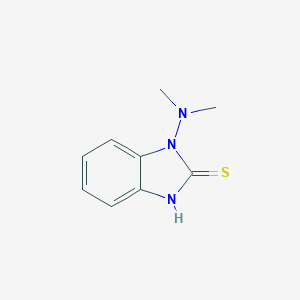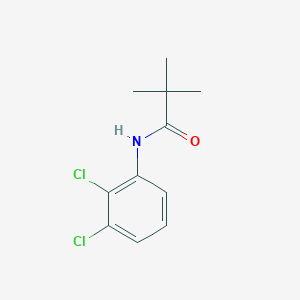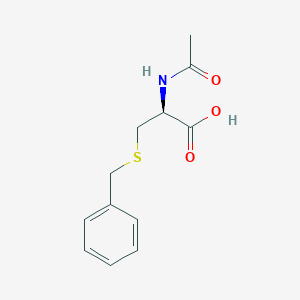
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide is a heterocyclic compound featuring a triazole ring substituted with three phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with carboxylic acids to form amidrazone intermediates, which then cyclize to yield the triazole ring . The reaction conditions often involve the use of acid catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to maintain consistency and purity of the final product.
化学反応の分析
Types of Reactions: 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with various enzymes and receptors, influencing biological pathways. The phenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness: 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
InChI |
InChI=1S/C20H15N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-15H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHWOLKBXYORRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[N+](=[C-]N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
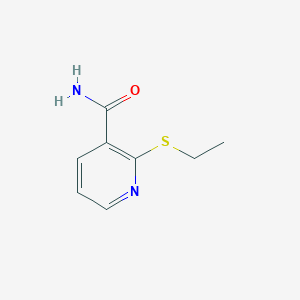

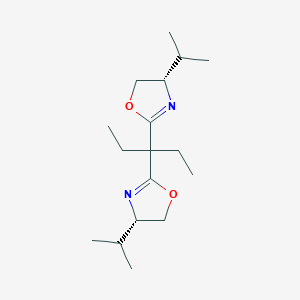
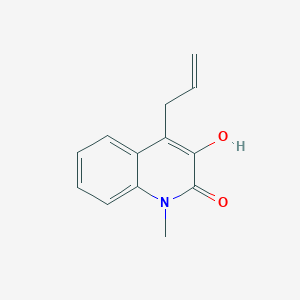
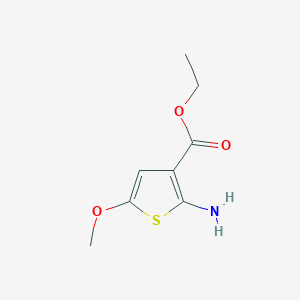
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
